molecular formula C12H15NO2 B13641132 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one

1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one

Cat. No.: B13641132
M. Wt: 205.25 g/mol
InChI Key: NKFPGZCQEVPQDQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a quinoline-derived compound featuring a ketone group at the 1-position and a hydroxyl group at the 4-position of the partially saturated quinoline ring. This structure combines the aromaticity of quinoline with the hydrogen-bonding capacity of the hydroxyl group, making it a versatile scaffold for pharmacological applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C12H15NO2/c1-2-12(15)13-8-7-11(14)9-5-3-4-6-10(9)13/h3-6,11,14H,2,7-8H2,1H3

InChI Key

NKFPGZCQEVPQDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(C2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and propanone derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution

The ketone group at position 1 participates in nucleophilic acyl substitution. In a representative synthesis from , a structurally similar compound (1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one) was synthesized via acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Key Reaction Data:

ReactantsConditionsYieldSource
1,2,3,4-Tetrahydroquinoline + Propanoyl chlorideDCM, TEA, RT, 30 min96%

This reaction highlights the electrophilic nature of the carbonyl carbon, enabling nucleophilic attack by the amine group in tetrahydroquinoline derivatives.

Alkylation of the Hydroxyl Group

The hydroxyl group at position 4 undergoes O-alkylation with alkyl halides. For example, in , 7-hydroxy-3,4-dihydroquinolin-2(1H)-one was alkylated with 1,4-dibromobutane using potassium carbonate (K₂CO₃) in acetonitrile at 30°C, achieving 85% yield.

Comparative Alkylation Yields:

BaseSolventTemp (°C)Time (h)YieldSource
K₂CO₃DMF40–456–780.95%
K₂CO₃1-PropanolReflux675.5%
K₂CO₃TolueneReflux272%

Steric hindrance from the quinoline ring and solvent polarity significantly influence reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity of the hydroxyl oxygen.

Mitsunobu Reaction for Ether Formation

The hydroxyl group can participate in Mitsunobu reactions to form ethers. In , 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives were functionalized using cyanomethylenetributylphosphorane (CMBP) in toluene under reflux.

Example Reaction:

SubstrateReagentConditionsYieldSource
7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneCMBP, AminoalcoholToluene, reflux30–80%

This method enables the introduction of diverse substituents while retaining the quinoline scaffold.

Reduction and Hydrogenation

The dihydroquinoline core can undergo catalytic hydrogenation to yield saturated tetrahydroquinoline derivatives. In , nitro-substituted intermediates were reduced to amines using Pd/C or Raney nickel:

Reduction Conditions:

CatalystReducing AgentSolventYieldSource
Pd/CH₂Ethanol85–90%
Raney NiHydrazine hydrateEthanol75–80%

Selective reduction of the quinoline ring’s double bond may modulate electronic properties for downstream reactivity.

Coupling Reactions

The ketone group facilitates Schiff base formation or condensation reactions with amines. In , coupling with thiophene-2-carbimidothioate hydroiodide under mild conditions yielded hybrid molecules with enhanced bioactivity.

Coupling Example:

SubstratePartnerConditionsYieldSource
3,4-Dihydroquinolin-2(1H)-oneThiophene amidineEthanol, RT50–70%

Oxidation and Tautomerism

The hydroxyl group at position 4 may undergo oxidation to a ketone under strong oxidizing conditions (e.g., CrO₃/H₂SO₄). Additionally, tautomerism between the hydroxyl and keto forms (enol-keto tautomerism) is plausible, affecting reactivity in acidic/basic media.

Scientific Research Applications

1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one, their modifications, and associated biological activities:

Compound Name Structural Modifications Biological Activity Key Findings References
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one (Hybrid H2) Ibuprofen fragment at 2-position; no hydroxyl group Antioxidant, antitryptic, albumin denaturation inhibition Exhibited superior activity compared to H1 and H3; lipophilicity (logP: 4.2) correlated with efficacy .
3-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one Methoxy group at 6-position; piperazine substituent at 3-position Anti-HIV reverse transcriptase (RT), antimicrobial Showed IC₅₀ = 0.8 µM against HIV-RT; piperazine enhanced solubility and target interaction .
1-(3,4-Dihydroquinolin-1(2H)-yl)-4-phenylbutan-1-one Extended carbon chain (butanone); phenyl group at 4-position Not explicitly stated (structural analog) Higher logP (4.70) suggests increased hydrophobicity, potentially affecting membrane permeation .
3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one Chloro substituent at 3-position Unknown (structural analog) Electronegative Cl may improve metabolic stability or alter reactivity .
1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one Amino group at 6-position Not explicitly stated (structural analog) Amino group enhances hydrogen bonding, potentially improving receptor binding or solubility .
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one Isoquinolinone core; hydroxylated phenyl ring Neurotoxicity, antitumor, antimicrobial Hydroxyl group contributed to antioxidant activity in related compounds .

Key Structural and Functional Differences:

Substituent Effects: Hydroxyl vs. Methoxy Groups: The hydroxyl group in the target compound may enhance antioxidant activity via radical scavenging, whereas methoxy groups (as in –12) increase lipophilicity, favoring membrane penetration . Piperazine and Extended Chains: Piperazine moieties (–12) improve solubility and receptor interactions, while longer carbon chains (e.g., butanone in ) increase hydrophobicity, affecting biodistribution .

Biological Activity Trends: Hybrid H2 (–3) demonstrated that combining ibuprofen with dihydroquinoline enhances anti-inflammatory and antioxidant activities, suggesting synergistic effects from hybrid pharmacophores. Anti-HIV activity in –12 highlights the importance of substituent positioning (e.g., methoxy at 6-position) for targeting viral enzymes.

Lipophilicity and Bioavailability: Experimentally determined logP values (e.g., 4.2 for H2 vs. 4.7 for butanone analog ) correlate with cellular uptake and tissue distribution. Hydroxyl groups may reduce logP but improve water solubility.

Research Methods and Characterization

  • Synthesis: Most analogs were synthesized via condensation reactions between dihydroquinoline precursors and ketone/acylating agents .
  • Characterization : Techniques included ¹H/¹³C NMR, UV-Vis spectroscopy, and HPLC for purity validation .
  • Lipophilicity Assessment : Reversed-phase TLC and in silico calculations (e.g., AlogPs) were used to predict drug-likeness .

Biological Activity

1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one, a derivative of 3,4-dihydroquinolinone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including neurodegenerative disorders and cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}

This compound features a hydroxyl group on the quinoline ring, which is critical for its biological activity.

1. Neuroprotective Effects

Research indicates that compounds with the 3,4-dihydroquinolinone scaffold exhibit neuroprotective properties. A study found that derivatives like 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE improves cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Table 1: Inhibition Potency of 3,4-Dihydroquinolinone Derivatives on AChE

CompoundIC50 (µM)
1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one0.28
Other derivatives (e.g., 3e)0.34

2. Antioxidant Activity

The antioxidant properties of this compound have also been studied. It has been shown to scavenge free radicals effectively, which may contribute to its neuroprotective effects and overall health benefits .

3. Antitumor Activity

Preliminary studies suggest that derivatives of 3,4-dihydroquinolinone may possess antitumor properties. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving the modulation of various signaling pathways .

Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects on human cancer cell lines, it was found that the compound showed significant inhibition of cell proliferation at concentrations lower than those causing toxicity to normal cells .

The biological activities of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one are believed to be mediated through multiple mechanisms:

  • AChE Inhibition : Enhances cholinergic transmission.
  • Antioxidant Mechanism : Reduces oxidative stress by scavenging free radicals.
  • Apoptotic Pathways : Induces programmed cell death in tumor cells.

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one, and how is its structural identity confirmed?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where ketones (e.g., 2,4-dihydroxy acetophenone) react with aldehydes (e.g., 4-hydroxy benzaldehyde) under basic conditions to form α,β-unsaturated ketones . Alternative routes include reductive amination or cyclization reactions using LiAlH₄ and SOCl₂ for intermediate functionalization . Structural confirmation requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₇NO₂, MW 239.29 g/mol).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous tetrahydroisoquinoline derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • First Aid : Immediate flushing with water for skin/eye contact; seek medical attention if ingested .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-(4-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-one under varying reaction conditions?

  • Methodological Answer : Systematic optimization involves:
  • Catalyst Screening : Test bases (e.g., NaOH, K₂CO₃) or acid catalysts (e.g., HCl) for Claisen-Schmidt condensation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) versus protic solvents (e.g., ethanol) to stabilize intermediates.
  • Temperature Gradients : Perform reactions at 25–80°C to assess kinetic vs. thermodynamic control.
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., catalyst concentration × temperature) .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and re-analyze via HPLC or TLC to exclude impurities .
  • Complementary Techniques : Combine NMR with IR spectroscopy to validate functional groups (e.g., hydroxyl or carbonyl stretches).
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methodologies are employed to evaluate the compound’s biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity via MIC assays .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite.
  • In Vivo Models : Administer the compound in rodent studies to assess neurotoxicity or antitumor efficacy, monitoring biomarkers (e.g., TNF-α, caspase-3) .

Q. How can the environmental fate and ecotoxicological risks of this compound be assessed?

  • Methodological Answer :
  • Degradation Studies : Perform hydrolysis/photolysis experiments under controlled pH and UV light to identify breakdown products .
  • Bioaccumulation Tests : Use OECD 305 guidelines to measure bioconcentration factors in aquatic organisms (e.g., Daphnia magna).
  • Predictive Modeling : Apply EPI Suite or ECOSAR to estimate persistence, bioaccumulation, and toxicity (PBT) profiles .

Q. What computational strategies enhance understanding of the compound’s reactivity and stability?

  • Methodological Answer :
  • Reaction Pathway Analysis : Use DFT (e.g., Gaussian 16) to calculate activation energies for key synthetic steps (e.g., cyclization).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation under varying conditions .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

Q. How is the compound’s stability under thermal and oxidative stress evaluated for long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Forced Oxidation : Expose to H₂O₂ or UV light and quantify oxidation products using LC-MS.
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions .

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